N-Phenylethylenediamine
Description
Overview of N-Phenylethylenediamine and its Derivatives
This compound, a bifunctional molecule, serves as a versatile building block in organic synthesis. Its derivatives are a broad class of compounds where one or both of the nitrogen atoms, or the phenyl ring, are modified, leading to a wide array of chemical properties and applications.
This compound, with the chemical formula C₈H₁₂N₂, is classified as a substituted ethylenediamine (B42938). researchgate.netthermofisher.com Ethylenediamines are aliphatic compounds containing two amino groups separated by an ethylene (B1197577) backbone. This compound is specifically a mono-N-substituted derivative, where one of the nitrogen atoms of the ethylenediamine moiety is attached to a phenyl group. This structural feature distinguishes it from unsubstituted ethylenediamine and symmetrically disubstituted derivatives.
The chemical reactivity of this compound is dictated by the presence of three key features: a primary amine (-NH₂), a secondary amine (-NH-), and an aromatic phenyl ring. The primary amine is a nucleophilic center and can readily participate in reactions such as acylation and alkylation. The secondary amine, also nucleophilic, offers another site for chemical modification. The phenyl group, an electron-withdrawing substituent, influences the basicity of the adjacent secondary amine and provides a site for electrophilic aromatic substitution. researchgate.net The presence of both primary and secondary amines allows for selective reactions under controlled conditions, making it a valuable synthon. acs.org
Historical Context of Research on this compound
Early research into this compound and its derivatives was closely linked to the development of pharmaceuticals. In the mid-20th century, scientists explored various substituted ethylenediamines for their potential biological activity. A notable example is the synthesis of N-benzyl-N',N'-dimethyl-N-phenylethylenediamine, an early antihistamine, which highlighted the therapeutic potential of this class of compounds. imist.ma Early synthetic methods for this compound itself were also investigated, though some initial approaches, such as the aminoethylation of aniline (B41778) with ethyleneimine, resulted in low yields. smolecule.com These foundational studies paved the way for more efficient synthetic routes and a deeper understanding of the compound's reactivity.
Scope and Significance of this compound Studies in Modern Chemistry
In contemporary chemical research, this compound and its derivatives are utilized across a diverse range of applications, from materials science to medicinal chemistry.
Polymer Chemistry: this compound is a valuable monomer and crosslinking agent in the synthesis of various polymers. It is used in the formulation of polyurethanes and polyamides. scispace.com For instance, it has been used in the preparation of chlorine-resistant nanofiltration membranes through interfacial polymerization with 1,3,5-benzenetricarbonyl trichloride. researcher.life Furthermore, derivatives of this compound, such as this compound methacrylamide, have been used to create novel amphiphilic diblock copolymers. These copolymers can act as ligands for the in-situ synthesis of thermosensitive gold nanoparticles, demonstrating the potential for creating advanced materials with tunable properties. researchgate.net
Coordination Chemistry and Catalysis: The diamine structure of this compound makes it an effective chelating ligand for a variety of metal ions. scispace.com This property is exploited in the field of coordination chemistry to create stable metal complexes. These complexes, in turn, have shown significant catalytic activity. For example, iron(III) complexes of this compound derivatives have been synthesized and studied as models for catechol dioxygenase, an important enzyme in the biodegradation of aromatic compounds. acs.org The ability of the this compound ligand to stabilize metal centers and influence their electronic properties is a key area of ongoing research for the development of new catalysts. acs.org
Medicinal and Pharmaceutical Chemistry: this compound serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications. For example, it is a precursor for certain antihistamines and decongestants. scispace.com More recent research has focused on its incorporation into more complex drug candidates. For instance, derivatives have been synthesized as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. acs.org In these derivatives, the this compound moiety often plays a critical role in binding to the active site of the target protein. acs.org Additionally, platinum(II) complexes containing this compound derivatives have been synthesized and evaluated for their antitumor properties.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1664-40-0 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 262-264 °C |
| Density | 1.041 g/mL at 25 °C |
| Refractive Index | 1.587 (20 °C) |
| Flash Point | 113 °C |
| IUPAC Name | N¹-phenylethane-1,2-diamine |
Data sourced from multiple chemical suppliers and databases. thermofisher.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDXARMXNJACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061861 | |
| Record name | N-Phenylethylenediamine | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-40-0 | |
| Record name | N-Phenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |
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| Record name | 1,2-Ethanediamine, N1-phenyl- | |
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| Record name | N-Phenylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1-phenyl- | |
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| Record name | N-Phenylethylenediamine | |
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| Record name | N-phenylethylenediamine | |
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Ii. Synthetic Methodologies for N Phenylethylenediamine and Its Derivatives
Established Synthetic Routes for N-Phenylethylenediamine
The direct synthesis of this compound relies on a core set of well-documented chemical transformations. These routes involve the strategic formation of carbon-nitrogen bonds and the reduction of intermediate functional groups to yield the target diamine.
Hydrogenation is a critical step in several synthetic approaches to N-arylated phenylenediamines. This process typically involves the reduction of an intermediate compound, often an imine or a nitro group, using hydrogen gas in the presence of a metal catalyst.
A prominent example involves the catalytic hydrogenation of N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine. This intermediate is hydrogenated to the final product, N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine. google.com The reaction is typically performed in a solvent like n-heptane at elevated temperatures and pressures (e.g., 150 °C and 3 MPa). google.com Various heterogeneous catalysts are effective for this transformation, including Raney nickel and copper on diatomaceous earth. google.com The selection of catalyst and reaction conditions can be optimized to achieve high purity and yield. For instance, using Raney nickel as the catalyst has resulted in a product purity of 96.1% by weight. google.com
Similarly, catalytic hydrogenation is a key method for producing p-phenylenediamine (B122844) from p-nitroaniline, a related precursor. google.comresearchgate.net Catalysts such as palladium-carbon (Pd/C), platinum-carbon (Pt/C), and Raney nickel are employed in a solvent mixture, often involving methanol (B129727) and water, at temperatures ranging from 50°C to 100°C and pressures around 3.0 MPa. google.comresearchgate.net This demonstrates the versatility of catalytic hydrogenation in synthesizing aromatic amines from nitroaromatic compounds. researchgate.net
Direct amination methods provide powerful tools for the construction of C-N bonds, a key step in synthesizing this compound. The Buchwald-Hartwig amination is a cornerstone of this approach, utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.orgrug.nl This reaction has evolved significantly, allowing for the facile synthesis of aryl amines under relatively mild conditions, thus expanding the scope of possible C-N bond formations. wikipedia.org
The Buchwald-Hartwig reaction involves an aryl halide, an amine, a palladium catalyst (either a Pd(0) or Pd(II) source), a ligand (typically a phosphine), and a base. acsgcipr.orgjk-sci.com The development of specialized ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, has been crucial for extending the reaction's utility to a wide range of primary amines and aryl halides. wikipedia.orgjk-sci.com These advanced catalyst systems often lead to higher reaction rates and improved yields. wikipedia.org
Another direct pathway is the amination of alcohols. While traditional methods often require harsh conditions, newer catalytic systems have been developed for the direct amination of diols with ammonia (B1221849), representing an attractive route due to water being the only byproduct. d-nb.infogoogle.com
The reduction of imine precursors, also known as reductive amination, is one of the most fundamental and widely used methods for synthesizing amines. mdpi.comyoutube.com This process involves two main steps: the formation of an imine (or Schiff base) from the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine, followed by the reduction of the C=N double bond. youtube.com
For the synthesis of this compound, this could involve the reaction between acetophenone (B1666503) and an amine, followed by reduction. youtube.com The imine formation is often accelerated at a slightly acidic pH. youtube.com A variety of reducing agents can be employed, with common choices being sodium borohydride (B1222165) derivatives like sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.com The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent. mdpi.com
The synthesis of the imine or Schiff base precursor is a straightforward condensation reaction. For example, Schiff bases can be prepared by refluxing an aldehyde or ketone with a primary amine in a solvent like ethanol (B145695). jocpr.comijcmas.com The reaction between ethylene (B1197577) diamine and acetophenone yields the Schiff base [(N1Z, N2Z)-N1, N2-bis (1-Phenylethylidene) ethane-1, 2-diamine]. ijcmas.comijcmas.com Subsequent reduction of this or similar imine intermediates yields the corresponding saturated diamine.
A specific and effective two-step method for synthesizing N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine involves the initial condensation of acetophenone with 4-aminodiphenylamine. google.comgoogle.com This reaction is typically performed in the presence of an acidic catalyst at elevated temperatures, with simultaneous removal of the water formed during the reaction. google.com
The product of this condensation is the imine intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine. google.comgoogle.com The reaction can be catalyzed by substances like zinc chloride or acidic aluminosilicates. google.comgoogle.com To achieve a high purity of the intermediate, the condensation is often carried out to an incomplete conversion (e.g., up to 90%) of the 4-aminodiphenylamine. google.com The intermediate can then be isolated with high purity (e.g., 99.5%) before being subjected to the subsequent hydrogenation step to yield the final product. google.com
| Step | Reactants | Catalyst/Conditions | Intermediate/Product | Reported Purity |
|---|---|---|---|---|
| 1. Condensation | Acetophenone + 4-Aminodiphenylamine | Acidic catalyst, elevated temperature, water removal | N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine | 99.5% |
| 2. Hydrogenation | N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine | Raney Nickel, 150°C, 3 MPa | N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine | 96.1% |
The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted cross-coupling method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It serves as an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org
However, recent advancements have led to milder and more efficient Ullmann reactions. A significant development is the use of ligand-free, copper(I) iodide (CuI)-catalyzed cross-coupling reactions. frontiersin.org These reactions can proceed under relatively mild conditions (60–100°C) in environmentally benign deep eutectic solvents. frontiersin.org For instance, the coupling of bromobenzene (B47551) with N,N-dimethylethylenediamine has been successfully achieved at 60°C using 10 mol% of CuI and potassium carbonate as the base, without the need for an additional ligand. frontiersin.org This modern approach makes the Ullmann condensation a more accessible and practical method for the synthesis of N-aryl amines.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is achieved by applying the foundational synthetic routes to appropriately substituted starting materials. By modifying the aromatic or aliphatic precursors, a wide variety of derivatives can be accessed.
Several general methods for creating N-substituted ethylenediamine (B42938) derivatives have been reported. One such method involves a three-step sequence starting with a Michael addition of an amine to an α,β-unsaturated compound like ethyl acrylate. asianpubs.orggoogle.com This is followed by hydrazinolysis and a Curtius rearrangement to furnish the desired substituted ethylenediamine. asianpubs.orggoogle.com This approach is versatile, allowing for the use of aromatic, aliphatic, or heterocyclic amines as starting materials, with total yields reported to be over 50% for aromatic amines and over 70% for aliphatic or heterocyclic amines. google.com
Another common strategy is the reaction of an amine with a haloalkylamine, such as 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org The synthesis of N-Aryl-N'-benzyl-1,2-ethanediamines from various anilines and N-benzyl-2-chloroethylamine hydrochloride exemplifies this approach. researchgate.net Furthermore, substituted imidazoles can be used to generate derivatives; for example, an imidazole (B134444) nucleus can be reacted with ethyl chloroacetate, and the resulting ester can then be reacted with various amines to yield a series of N-substituted imidazole derivatives. nih.gov
The enantioselective synthesis of chiral amine derivatives is also an area of significant interest, often employing biocatalytic methods. nih.gov For instance, engineered metalloproteins can catalyze the insertion of carbenoids into N-H bonds, providing an attractive route to chiral α-amino acids and other optically active amines. nih.gov These methods highlight the adaptability of core synthetic strategies to produce a diverse library of substituted this compound derivatives for various applications.
| Method | Key Steps | Starting Materials | Reported Yield | Reference |
|---|---|---|---|---|
| Michael Addition Route | Michael Addition, Hydrazinolysis, Curtius Rearrangement | Amine + Ethyl Acrylate | >50% (Aromatic Amines), >70% (Aliphatic Amines) | asianpubs.orggoogle.com |
| Nucleophilic Substitution | Reaction of amine with haloalkylamine | Aniline (B41778) + N-benzyl-2-chloroethylamine hydrochloride | - | researchgate.net |
| Ring Cleavage | Acid-catalyzed ring opening of 2-oxazolines | Amine + 2-oxazoline | Good to excellent yields | researchgate.net |
Preparation of N1-Methyl-2-phenylethylenediamine Dihydrochloride (B599025)
The synthesis of N1-Methyl-2-phenylethylenediamine Dihydrochloride, also known as N-Methyl-o-phenylenediamine dihydrochloride, can be achieved through the reduction of N-methyl-o-nitroaniline. Two primary methods for this reduction have been reported, utilizing different reducing agents and catalysts.
One approach involves the catalytic hydrogenation of N-methyl-o-nitroaniline. This method employs a Palladium on carbon (Pd/C) catalyst in a methanol solvent. The reaction is carried out under a hydrogen atmosphere at a pressure of 0.2-0.5 MPa and a temperature of 30-35°C for approximately 3 hours. Following the reduction, the catalyst is filtered off, and thionyl chloride is added to the filtrate to form the dihydrochloride salt, which can then be isolated.
A second method utilizes reduced iron powder in an acidic medium. In this procedure, N-methyl-o-nitroaniline is added to a mixture of ethanol, glacial acetic acid, and activated reduced iron powder. The reaction mixture is heated to reflux for about 2 hours. After the reaction is complete, the mixture is filtered while hot, and thionyl chloride is added to the filtrate to precipitate the N1-Methyl-2-phenylethylenediamine Dihydrochloride salt.
Table 1: Comparison of Synthetic Methods for N1-Methyl-2-phenylethylenediamine Dihydrochloride
| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | N-methyl-o-nitroaniline | 10% Pd/C, H₂ | Methanol | 30-35°C, 0.2-0.5 MPa, 3h | N1-Methyl-2-phenylethylenediamine Dihydrochloride |
| Iron Reduction | N-methyl-o-nitroaniline | Reduced iron powder | Ethanol, Glacial acetic acid | Reflux, 2h | N1-Methyl-2-phenylethylenediamine Dihydrochloride |
Synthesis of N-Isopropyl-N'-phenylethylenediamine
A documented experimental procedure for the direct synthesis of N-Isopropyl-N'-phenylethylenediamine could not be readily located in the reviewed scientific literature. However, methods for the synthesis of a related isomer, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are well-established. One such method involves the alkylation of p-aminodiphenylamine with isopropyl bromide in the presence of potassium carbonate as a base and ethylene glycol as the solvent. nih.gov This reaction is typically carried out at elevated temperatures (90-91°C) for 2-2.5 hours. nih.gov While this procedure applies to the para-isomer, a similar nucleophilic substitution approach could theoretically be adapted for the synthesis of the ethylenediamine analogue, though specific conditions and yields are not reported.
Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine
The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine is a multi-step process that typically begins with a condensation reaction followed by a reduction.
A common route involves the condensation of o-fluoronitrobenzene with p-chloroaniline, using an organic base as a catalyst in an organic solvent. This reaction forms the intermediate N-(4-chlorophenyl)-2-nitroaniline. uj.ac.za In the subsequent step, this nitro intermediate is reduced to the corresponding diamine. This reduction can be achieved through catalytic hydrogenation using a metallic nickel catalyst. uj.ac.za After the reduction is complete, the crude N-(4-Chlorophenyl)-1,2-phenylenediamine is purified by recrystallization to yield the final product with high purity. uj.ac.za
An alternative method for the reduction of the N-(4-chlorophenyl)-2-nitrobenzenamine intermediate employs iron powder in a mixture of ethanol and a saturated aqueous solution of ammonium (B1175870) chloride. ionicviper.org The reaction mixture is heated, and after completion, the solid is filtered off. The desired product is then extracted from the filtrate and purified. This method has been reported to yield N-(4-Chlorophenyl)-1,2-phenylenediamine in high yields. ionicviper.org
Table 2: Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine
| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1. Condensation | o-Fluoronitrobenzene, p-Chloroaniline | Organic base | Organic solvent | - | N-(4-chlorophenyl)-2-nitroaniline | - |
| 2. Reduction (Method A) | N-(4-chlorophenyl)-2-nitroaniline | Metallic Nickel, H₂ | Organic solvent | Catalytic hydrogenation | N-(4-Chlorophenyl)-1,2-phenylenediamine | 88% |
| 2. Reduction (Method B) | N-(4-chlorophenyl)-2-nitrobenzenamine | Iron powder, NH₄Cl | Ethanol, Water | 70°C, 2h | N1-(4-Chlorophenyl)benzene-1,2-diamine | 93.2% ionicviper.org |
Derivatization for Ligand Design in Coordination Chemistry
This compound serves as a versatile scaffold for the design of ligands in coordination chemistry. Its two nitrogen atoms can act as donor sites, and the phenyl and ethyl groups can be readily functionalized to tune the steric and electronic properties of the resulting ligand. This allows for the synthesis of a wide array of ligands that can form stable complexes with various metal ions.
Derivatization often involves reactions at the primary and secondary amine groups. For instance, condensation with aldehydes or ketones yields Schiff base ligands (as discussed in section 2.2.7), which are a prominent class of chelating agents. Further modification can be achieved by introducing other donor groups onto the phenyl ring or the ethyl backbone, leading to polydentate ligands that can satisfy the coordination requirements of different metal centers. The resulting coordination complexes have applications in areas such as catalysis and materials science.
The flexibility of the ethylenediamine backbone combined with the electronic influence of the phenyl group makes this compound derivatives attractive for creating ligands that can stabilize various oxidation states of metal ions and influence the reactivity of the resulting metal complexes.
Decarboxylative Ring-Opening Reactions for N-Aminoethyl Cyclic Amines
A facile method for the synthesis of N-aminoethyl cyclic amines, which are derivatives of this compound, involves the decarboxylative ring-opening of 2-oxazolidinones. This approach provides a modular and efficient route to these valuable building blocks.
The reaction is typically promoted by in situ generated chalcogenolate anions and proceeds through the regioselective ring-opening of non-activated 2-oxazolidinones. This one-step protocol has been successfully applied to a wide range of 2-oxazolidinone (B127357) rings and diorganoyl dichalcogenides, allowing for the preparation of β-selenoamines, β-telluroamines, and β-thioamines with significant structural diversity and in good yields.
This methodology is advantageous as 2-oxazolidinones can be considered safer, latent equivalents of aziridines, which are often toxic and carcinogenic. The decarboxylative ring-opening strategy thus offers a practical and safer alternative for the synthesis of primary and secondary β-chalcogen amines.
Triurea Derivative Synthesis from this compound
The synthesis of urea (B33335) derivatives from diamines is a well-established area of organic chemistry, and these methods can be extended to the preparation of triurea derivatives from this compound. A general approach involves the reaction of the diamine with an isocyanate.
To form a triurea derivative from this compound, one could envision a multi-step process. First, this compound could be reacted with a diisocyanate in a controlled stoichiometry to form a urea-containing intermediate. This intermediate, still possessing a reactive isocyanate group, could then be further reacted with another amine to yield a triurea. Alternatively, a step-wise approach could be employed where the primary and secondary amines of this compound are sequentially reacted with different isocyanates.
The reaction conditions for urea synthesis typically involve mixing the amine and isocyanate in an inert solvent at room temperature or with gentle heating. The choice of solvent and reaction temperature can influence the reaction rate and the purity of the final product.
Schiff Base Ligand Synthesis from this compound
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound, with its primary amino group, is an excellent substrate for the formation of such ligands. The resulting Schiff base will contain an imine (-C=N-) functional group, which is a key feature for coordination with metal ions.
The general procedure for the synthesis of a Schiff base from this compound involves mixing the diamine with a suitable aldehyde or ketone, often in a 1:1 or 1:2 molar ratio, in a solvent such as ethanol or methanol. nih.govuj.ac.zaijcmas.com The reaction is typically carried out under reflux for a few hours. ijcmas.com In some cases, a catalytic amount of acid, such as glacial acetic acid, is added to facilitate the dehydration step. nih.gov Upon cooling, the Schiff base product often precipitates from the solution and can be collected by filtration, washed, and recrystallized to achieve high purity. ijcmas.com
The versatility of this synthesis allows for the preparation of a wide range of Schiff base ligands by simply varying the aldehyde or ketone reactant. This enables the fine-tuning of the ligand's electronic and steric properties for specific applications in coordination chemistry.
Table 3: General Conditions for Schiff Base Ligand Synthesis from this compound
| Reactant A | Reactant B | Molar Ratio (A:B) | Solvent | Catalyst | Reaction Condition | Product Type |
|---|---|---|---|---|---|---|
| This compound | Aldehyde (e.g., Salicylaldehyde) | 1:1 or 1:2 | Ethanol/Methanol | Glacial Acetic Acid (catalytic) | Reflux | Schiff Base Ligand |
| This compound | Ketone (e.g., Acetophenone) | 1:1 or 1:2 | Ethanol/Methanol | Glacial Acetic Acid (catalytic) | Reflux | Schiff Base Ligand |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound and its derivatives has evolved to incorporate a variety of advanced techniques. These methods focus on improving yield, purity, and stereoselectivity through the use of catalysts and finely-tuned reaction conditions.
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound derivatives. One prominent method is a two-step synthesis for producing N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine. This process begins with the condensation of 4-aminodiphenylamine and acetophenone in the presence of an acidic catalyst. The resulting intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine, is then hydrogenated using a heterogeneous catalyst to yield the final product wipo.intgoogle.com.
Another significant catalytic approach involves reductive amination. For instance, alkylarylamines can be produced through the reductive alkylation of aromatic amines with aliphatic ketones. This process can involve a heterogeneous catalyst for the initial formation of a ketimine, which is subsequently hydrogenated on a copper hydrogenation catalyst google.com.
In the broader context of N-arylation reactions, which are fundamental to creating derivatives, copper-catalyzed methods have proven effective. For example, the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones utilizes a CuI catalyst in conjunction with a ligand like 1,10-phenanthroline (B135089) and a base such as KOH beilstein-journals.org. This highlights the utility of transition metal catalysis in forming C-N bonds, a key step in the synthesis of many this compound derivatives.
Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems)
The success of synthetic procedures hinges on the careful optimization of reaction parameters. Temperature, pressure, and the choice of solvent can dramatically influence reaction rate, yield, and purity.
In the synthesis of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine via condensation and hydrogenation, controlling the reaction temperature is crucial. The initial acid-catalyzed condensation is conducted at an elevated temperature to facilitate the removal of water, often with the aid of a scavenger like toluene, to drive the reaction to completion google.com.
A systematic approach to optimization was demonstrated in the copper-catalyzed synthesis of N-phenyl-1H-indazoles, a process with methodologies applicable to this compound derivatives. The reaction conditions were methodically varied to find the optimal settings, as detailed in the table below beilstein-journals.org.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 120 | 5 | 32 |
| 2 | 120 | 12 | 40 |
| 3 | 120 | 24 | 60 |
| 4 | 100 | 24 | 25 |
| This table illustrates the optimization of reaction time and temperature for the synthesis of N-phenyl-1H-indazole (2a) from 2-chloro-N'-phenylbenzaldehyde hydrazone (1a) using a CuI/phen catalytic system. beilstein-journals.org |
The data shows that the best yield (60%) was achieved after 24 hours at 120 °C. A reduction in temperature to 100 °C significantly decreased the yield, demonstrating the critical role of temperature in this catalytic system beilstein-journals.org. Solvent choice is also paramount; in this case, DMF was used as the reaction solvent beilstein-journals.org. The selection of an appropriate solvent system is essential for ensuring that all reactants remain in solution and for facilitating the desired reaction pathway.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a significant challenge in organic chemistry. For derivatives of this compound, achieving stereoselectivity is often accomplished using chiral auxiliaries. An example of this approach is the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which utilizes (R)-1-phenylethylamine as a chiral auxiliary researchgate.net.
In this method, the chiral amine is reacted to form an imine, which is then reduced. The presence of the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other. Modified sodium borohydrides have been used for the reduction of the imine moiety in these syntheses, resulting in moderate to good stereoselectivity researchgate.net. The resulting diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Purification and Characterization of Synthetic Products
Following synthesis, the product must be isolated from the reaction mixture and its identity and purity confirmed. This is achieved through a combination of purification and analytical techniques.
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the purification of synthetic products. Column chromatography on silica (B1680970) gel is a widely used method for separating the desired compound from unreacted starting materials, catalysts, and byproducts. This technique was effectively used to isolate products in both the synthesis of N-phenyl-1H-indazoles and the diastereoselective synthesis of tetrahydro-β-carboline derivatives beilstein-journals.orgresearchgate.net.
For more complex mixtures or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. HPLC offers higher resolution and sensitivity. In related analytical chemistry, solid-phase extraction (SPE) is often used as a preliminary purification and concentration step before chromatographic analysis. For instance, SPE cartridges packed with materials like Carboxen572 have been used to extract and concentrate analytes from aqueous solutions before elution with a solvent like dichloromethane (B109758) for subsequent analysis pjoes.com.
Spectroscopic Characterization Methods in Synthetic Confirmation
Once a compound is purified, its structure must be unequivocally confirmed. A suite of spectroscopic methods is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most common methods for elucidating the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule. The structures of products in various syntheses, including those of acylureas and N-phenyl-1H-indazoles, have been confirmed using these techniques beilstein-journals.orgresearchgate.net.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental formula. This method is routinely used alongside NMR to confirm the identity of newly synthesized compounds beilstein-journals.orgresearchgate.net.
Iii. Chemical Reactivity and Mechanistic Studies of N Phenylethylenediamine
Reaction Pathways and Transformation Mechanisms
Intramolecular acyl transfer is a significant reaction pathway for derivatives of N-Phenylethylenediamine. Kinetic studies on the N → N′ benzoyl transfer for N-benzoyl-N-methyl-N′-phenylethylenediamine in acidic solutions have provided detailed insights into this mechanism. The reaction, studied over an H0–pH range of –2.28 to 2.30, demonstrates the migration of a benzoyl group from one nitrogen atom to the other rsc.org.
The existence of a maximum in the pH–rate profile suggests the involvement of a tetrahedral addition intermediate. In the pH range of 0.24–2.30, the mechanism involves the formation of this intermediate, with its subsequent catalyzed decomposition being the rate-determining step. This acyl transfer results in the formation of N-benzoyl-N-phenyl-N′-methyl-ethylenediamine rsc.org. However, at lower pH values (below H0 –0.54), the rate-determining step shifts to the formation of the intermediate, and the observed rate constants become independent of pH rsc.org.
Several factors influence this rearrangement, including the number of methylene (B1212753) groups in the diamine chain, the basicity of the nucleophilic attacking nitrogen, and the presence of an N-methyl group rsc.org.
Table 1: Key Findings in Acyl Transfer Reaction of this compound Derivative
| Parameter | Observation | Reference |
|---|---|---|
| Reactant | N-benzoyl-N-methyl-N′-phenylethylenediamine | rsc.org |
| Reaction | N → N′ intramolecular benzoyl transfer | rsc.org |
| Medium | Acidic solutions (H0–pH range –2.28 to 2.30) | rsc.org |
| Intermediate | Tetrahedral addition intermediate | rsc.org |
| Rate-determining step (pH 0.24–2.30) | Catalyzed decomposition of the intermediate | rsc.org |
| Rate-determining step (below H0 –0.54) | Formation of the intermediate | rsc.org |
The oxidation of aromatic amines can lead to the formation of quinone and quinone-imine derivatives. While the enzymatic oxidation of p-phenylenediamines by cytochrome oxidases is a known process, specific studies detailing the oxidation of this compound to a quinone derivative are not extensively documented in the reviewed literature researchgate.netnih.gov. The formation of quinone species from xenobiotics is often a result of metabolic oxidation by enzymes like cytochromes P450 and peroxidases. This process can occur in one or two steps, leading to electrophilically reactive metabolites.
The synthesis of quinoxalines typically involves the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound, such as an aldehyde or a ketone nih.govsapub.orgmdpi.comacgpubs.org. This reaction is a well-established and widely used method for constructing the quinoxaline (B1680401) heterocyclic system.
This compound, having the chemical structure C₆H₅NHCH₂CH₂NH₂, is an N-substituted ethylenediamine (B42938) and not an ortho-phenylenediamine. The two amino groups in this compound are not attached to adjacent carbons on a benzene (B151609) ring. Consequently, it does not possess the required structural motif to undergo the classical condensation reaction with aldehydes or ketones to form a quinoxaline ring.
The Darzens reaction, also known as the Darzens condensation, is a chemical reaction between a ketone or an aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester) organic-chemistry.orgwikipedia.org. There is no direct evidence in the reviewed literature to suggest that this compound participates in the Darzens reaction to form vicinal diamines.
The synthesis of vicinal diamines is an important area of organic chemistry, with various methods being developed for their preparation, including the hydroamination of allyl amine derivatives nih.gov. However, a direct application of the Darzens reaction involving this compound for this purpose is not documented.
Dopamine beta-monooxygenase (DBM), a copper-containing enzyme, is known to catalyze the N-dealkylation of this compound nih.gov. This enzymatic reaction is a notable transformation pathway for this compound. The mechanism of this N-dealkylation is proposed to proceed via an initial one-electron abstraction from the benzylic nitrogen atom nih.gov. This is supported by the lack of O-dealkylation activity with analogous ether compounds, suggesting a specific interaction with the nitrogen heteroatom.
The products of the DBM-catalyzed oxidative N-dealkylation of this compound have been identified as aniline (B41778) and 2-aminoacetaldehyde (B1595654) acs.org. The reaction exhibits characteristics typical of a monooxygenase-catalyzed process. A proposed mechanism, analogous to that for cytochrome P-450-catalyzed N-dealkylations, involves the initial formation of a nitrogen cation radical species which is believed to be responsible for enzyme inactivation that can also occur during this process acs.org.
Table 2: N-Dealkylation of this compound by DBM
| Feature | Description | Reference |
|---|---|---|
| Enzyme | Dopamine Beta-Monooxygenase (DBM) | nih.gov |
| Substrate | This compound | acs.orgnih.gov |
| Reaction Type | Oxidative N-Dealkylation | acs.org |
| Proposed Mechanism | Initial one-electron abstraction from the benzylic nitrogen | nih.gov |
| Products | Aniline and 2-aminoacetaldehyde | acs.org |
Nitrosation Reactions and N-Nitrosamine Formation
This compound, possessing both secondary and primary amine functionalities, is susceptible to nitrosation reactions, which can lead to the formation of N-nitrosamine derivatives. N-nitrosamines are a class of compounds of significant interest due to their potential carcinogenicity. onyxipca.com The reaction typically occurs in the presence of a nitrosating agent, most commonly formed from nitrites (NO₂⁻) under acidic conditions. veeprho.com
The mechanism of nitrosation for the secondary amine portion of this compound involves the in situ formation of nitrous acid (HNO₂) from a nitrite (B80452) source and acid. veeprho.com Nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgwikipedia.org The lone pair of electrons on the secondary nitrogen atom of this compound then attacks the nitrosonium ion. libretexts.org Subsequent deprotonation of the nitrogen atom yields the corresponding N-nitrosamine.
The primary amine group of this compound can also undergo nitrosation. However, the resulting primary N-nitrosamine is generally unstable and can decompose to form a diazonium ion, which can then participate in various subsequent reactions. veeprho.com
The rate of nitrosation is highly dependent on the pH of the reaction medium. The formation of the active nitrosating agent, the nitrosonium ion, is favored at low pH. nih.gov However, at very low pH, the amine itself becomes protonated, rendering it non-nucleophilic and thus unreactive towards the nitrosonium ion. Consequently, the rate of nitrosation typically shows a bell-shaped dependence on pH, with an optimal pH at which the reaction rate is maximal. nih.gov
The general reaction for the nitrosation of the secondary amine in this compound is as follows:
C₆H₅NHCH₂CH₂NH₂ + HNO₂ → C₆H₅N(NO)CH₂CH₂NH₂ + H₂O
Table 1: Key Species in the Nitrosation of this compound
| Species Name | Chemical Formula | Role in Reaction |
| This compound | C₆H₅NHCH₂CH₂NH₂ | Reactant (Nucleophile) |
| Nitrous Acid | HNO₂ | Precursor to Nitrosating Agent |
| Nitrosonium Ion | NO⁺ | Electrophile |
| N-Nitroso-N-phenylethylenediamine | C₆H₅N(NO)CH₂CH₂NH₂ | Product |
Nucleophilic Addition Reactions
The amine groups in this compound are nucleophilic and can readily participate in addition reactions with various electrophiles, such as carbonyl compounds (aldehydes and ketones) and activated alkenes.
In reactions with aldehydes and ketones, the primary amine of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This initial addition is typically followed by the elimination of a water molecule to form an imine, also known as a Schiff base. libretexts.org The secondary amine can also react, but the primary amine is generally more reactive in this context due to less steric hindrance. The mechanism involves the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org This intermediate is then protonated on the oxygen, making water a good leaving group. Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.org
This compound can also undergo nucleophilic addition to activated alkenes, such as those found in α,β-unsaturated carbonyl compounds, in a process known as aza-Michael addition. In this reaction, one of the amine groups adds to the β-carbon of the activated double bond. The reaction is typically catalyzed by a base or an acid. The nucleophilic character of the amine allows it to attack the electron-deficient alkene, leading to the formation of a new carbon-nitrogen bond.
Table 2: Examples of Nucleophilic Addition Reactions with this compound
| Electrophile | Reaction Type | Product Type |
| Aldehyde/Ketone | Nucleophilic Addition-Elimination | Imine (Schiff Base) |
| α,β-Unsaturated Carbonyl | Aza-Michael Addition | β-Amino Carbonyl Compound |
Mechanistic Investigations through Kinetic Studies
pH-Rate Profiles and Intermediate Formation
The rates of reactions involving this compound are often influenced by the pH of the medium. Studying the relationship between reaction rate and pH, known as a pH-rate profile, can provide valuable mechanistic insights. patsnap.com For instance, in reactions where the amine acts as a nucleophile, the concentration of the deprotonated, more nucleophilic form is pH-dependent. By analyzing the shape of the pH-rate profile, it is possible to determine the pKa values of the catalytically relevant functional groups and to infer the protonation states of the reactants and any intermediates involved in the rate-determining step of the reaction. youtube.com A bell-shaped curve, for example, often indicates the involvement of both an acidic and a basic form of a species in the reaction mechanism. youtube.com
Influence of Substituents on Reaction Kinetics
The electronic properties of the phenyl group in this compound can be modified by introducing substituents at different positions on the aromatic ring. The presence of electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and increasing the rates of reactions where the amine acts as a nucleophile. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density on the nitrogens, reducing their nucleophilicity and slowing down such reactions. nih.gov
Kinetic studies on a series of substituted N-phenylethylenediamines can be used to construct a Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants (σ). A linear Hammett plot provides evidence for a common reaction mechanism across the series and the slope of the plot (ρ) gives information about the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating substituents, suggesting the buildup of positive charge at the reaction center in the transition state. A positive ρ value indicates the opposite. tamu.edu
Computational and Theoretical Studies of Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reactivity and reaction mechanisms of organic molecules like this compound. nih.govrsc.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the geometries and energies of reactants, products, transition states, and any intermediates. osu.edunih.gov
Analysis of Electron-Withdrawing/Donating Effects on Reactivity
The chemical reactivity of this compound is significantly influenced by the electronic properties of substituents on its phenyl ring. The molecule contains two key reactive sites: the nucleophilic amino groups (-NHCH2CH2NH2) and the aromatic phenyl ring itself, which can undergo electrophilic substitution. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the electron density at these sites, thereby modifying the molecule's reactivity.
Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic ring through inductive and resonance effects. lumenlearning.comyoutube.com This enhanced electron density, particularly at the ortho and para positions relative to the substituent, makes the ring more susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.org Concurrently, the increased electron density on the ring is transmitted to the secondary amine, increasing its nucleophilicity and basicity.
Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the phenyl ring. lumenlearning.com This deactivation makes the ring less reactive towards electrophiles. libretexts.org The electron-withdrawing nature of these substituents also reduces the electron density on the attached nitrogen atom, thereby decreasing the nucleophilicity and basicity of the amino groups.
The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents with the reaction rates or equilibrium constants of aromatic compounds. rsc.org The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the unsubstituted compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. EDGs have negative σ values, while EWGs have positive σ values.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
Table 1: Illustrative Effect of Phenyl Substituents on the Reaction Rate of Aniline Derivatives
This table presents representative data from a kinetic study on the Michael-type addition of substituted anilines to 3-butyn-2-one (B73955) to demonstrate the influence of electron-donating and electron-withdrawing groups on reaction rates. koreascience.kr
| Substituent (X) in X-C₆H₄NH₂ | Hammett Constant (σ) | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ |
| 4-OCH₃ | -0.27 | 0.0575 |
| 4-CH₃ | -0.17 | 0.0389 |
| H | 0.00 | 0.0186 |
| 4-Cl | 0.23 | 0.00692 |
| 3-Cl | 0.37 | 0.00316 |
| 3-NO₂ | 0.71 | 0.000437 |
Molecular Descriptors for Reactivity Prediction
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound through the calculation of molecular descriptors. asrjetsjournal.org These descriptors, derived from the electronic structure of the molecule using methods like Density Functional Theory (DFT), quantify various electronic properties that govern how a molecule will interact with other reagents. rasayanjournal.co.in
Key global reactivity descriptors include:
E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is where the molecule's most loosely held electrons reside. A higher E-HOMO value indicates a greater tendency to donate electrons, suggesting higher nucleophilicity and reactivity towards electrophiles. rasayanjournal.co.in
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons. A lower E-LUMO value signifies a greater ability to accept electrons, indicating higher electrophilicity and reactivity towards nucleophiles. rasayanjournal.co.in
HOMO-LUMO Energy Gap (ΔE): The difference between E-LUMO and E-HOMO (ΔE = E-LUMO - E-HOMO) is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, implying higher polarizability and greater chemical reactivity. rasayanjournal.co.in
Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = (E-LUMO - E-HOMO) / 2), chemical hardness represents the molecule's resistance to changes in its electron distribution. Molecules with a large energy gap are considered "hard," meaning they are less reactive and more stable. asrjetsjournal.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness is a measure of the extent of chemical reactivity. "Soft" molecules have a small energy gap and are more reactive. asrjetsjournal.org
Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons. It is calculated as χ = -(E-HOMO + E-LUMO) / 2. nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile. It is defined as ω = χ² / (2η). nih.gov
While a dedicated computational study providing a full set of descriptors for this compound was not identified in the searched literature, the following table provides calculated values for the closely related p-aminophenyl tetrathiafulvalenes to illustrate the typical magnitudes of these descriptors. rasayanjournal.co.in
Table 2: Illustrative Quantum Chemical Descriptors for Reactivity Prediction of Aromatic Amines
The data below is for a series of p-aminophenyl tetrathiafulvalene (B1198394) derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, to exemplify the application of molecular descriptors. rasayanjournal.co.in
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |
| a | -4.580 | -0.961 | 3.619 | 1.810 | 0.552 | 2.771 | 2.118 |
| b | -4.590 | -0.994 | 3.596 | 1.798 | 0.556 | 2.792 | 2.167 |
| c | -4.515 | -0.945 | 3.570 | 1.785 | 0.560 | 2.730 | 2.085 |
| d | -4.522 | -0.897 | 3.626 | 1.813 | 0.552 | 2.710 | 2.024 |
Iv. Coordination Chemistry and Ligand Applications of N Phenylethylenediamine
N-Phenylethylenediamine as a Ligand in Metal Complexes
This compound functions as a potent ligand, readily coordinating with a range of transition metal ions to form stable complexes. The presence of two nitrogen donor atoms in its structure facilitates its role as a chelating agent, a characteristic fundamental to its application in coordination chemistry.
The primary chelating ability of this compound stems from its two nitrogen atoms, which can coordinate to a single metal center to form a stable five-membered ring. This bidentate coordination mode is a common feature in its metal complexes. The stability of the resulting chelate ring is a key factor in the formation of these complexes. The phenyl substituent on one of the nitrogen atoms introduces significant steric and electronic effects that influence the coordination geometry and reactivity of the resulting metal complexes.
The chelating nature of this compound is foundational to its use in forming more complex ligand architectures. For instance, it can be incorporated into larger macrocyclic structures or used as a building block for multidentate ligands, where it provides a reliable N,N'-chelation motif. The fundamental interaction involves the donation of lone pairs of electrons from the nitrogen atoms to the empty orbitals of a metal ion, forming coordinate covalent bonds.
The design of ligands based on the this compound scaffold is guided by several key principles aimed at tuning the properties of the resulting metal complexes for specific applications. These principles primarily revolve around the modification of the ligand's steric and electronic characteristics.
Steric Effects: The phenyl group of this compound introduces significant steric bulk around one of the coordinating nitrogen atoms. This steric hindrance can be strategically exploited to control the coordination number and geometry of the metal center. For example, the presence of the bulky phenyl group can favor the formation of complexes with lower coordination numbers or specific isomeric forms. Further modification of the phenyl ring with other substituents can fine-tune these steric demands, allowing for precise control over the metal's coordination environment.
Electronic Effects: The electronic properties of the phenyl group can be modulated to influence the electron density on the donor nitrogen atoms and, consequently, the strength of the metal-ligand bonds. Electron-donating or electron-withdrawing groups can be introduced onto the phenyl ring to alter the ligand's basicity and its σ-donating and π-accepting capabilities. This, in turn, affects the redox potential, reactivity, and spectroscopic properties of the metal complex.
Scaffold Flexibility and Preorganization: The ethylenediamine (B42938) backbone provides a degree of conformational flexibility. Ligand design often aims to strike a balance between flexibility and preorganization. A more rigid scaffold can lead to higher complex stability due to a smaller entropic penalty upon coordination. This can be achieved by incorporating the this compound unit into more constrained molecular architectures, such as macrocycles or multidentate podands.
The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Common solvents include alcohols, such as methanol (B129727) or ethanol (B145695), as well as acetonitrile (B52724) and dimethylformamide (DMF).
A general synthetic procedure involves dissolving the this compound derivative in a suitable solvent and adding a solution of the metal salt, often dropwise with stirring. The reaction mixture may be heated to facilitate complex formation. The resulting metal complex often precipitates from the solution upon cooling or after a period of stirring and can then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.
For example, the synthesis of a copper(II) complex might involve the reaction of this compound with copper(II) chloride in an ethanolic solution. Similarly, nickel(II) complexes can be prepared by reacting the ligand with nickel(II) acetate (B1210297) in a suitable medium. The stoichiometry of the reactants is carefully controlled to obtain the desired metal-to-ligand ratio in the final complex. In many cases, the resulting complexes are crystalline and can be further purified by recrystallization.
Structural and Electronic Characterization of Metal Complexes
A comprehensive understanding of the properties and reactivity of metal complexes featuring this compound-based ligands necessitates their thorough structural and electronic characterization. A suite of analytical techniques is employed to elucidate the coordination geometry around the metal center and to probe the nature of the metal-ligand interactions.
X-ray Diffraction Studies of Coordination Geometries
For complexes containing this compound and its derivatives, X-ray diffraction studies have revealed a variety of coordination environments. In many instances, the this compound ligand coordinates in a bidentate fashion, forming the expected five-membered chelate ring. The geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries observed include square planar, tetrahedral, and octahedral.
The steric bulk of the phenyl group on the this compound ligand can significantly impact the crystal packing and the finer details of the coordination sphere. For example, it can influence the orientation of other ligands and lead to distortions from idealized geometries.
Table 1: Selected Crystallographic Data for a Representative Metal Complex with an this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.45 |
| b (Å) | 13.31 |
| c (Å) | 13.72 |
| β (°) | 101.49 |
| V (ų) | 1869.4 |
| Z | 4 |
Note: Data is illustrative and represents a typical complex.
Spectroscopic Analysis of Metal-Ligand Interactions (IR, UV-Vis, NMR, EPR, ESI-MS)
A variety of spectroscopic techniques are employed to characterize the electronic structure and bonding in this compound metal complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the this compound ligand to the metal center. Upon complexation, the vibrational frequencies of the N-H and C-N bonds in the ligand are typically shifted. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes provide insights into the electronic transitions within the molecule. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful technique for elucidating the structure in solution. ¹H and ¹³C NMR spectra can confirm the presence of the ligand and provide information about its symmetry in the complex. The chemical shifts of the protons and carbons in the this compound moiety are often shifted upon coordination to a metal ion. For paramagnetic complexes, the NMR signals are typically broadened and significantly shifted, providing information about the magnetic properties and the distribution of unpaired electron density.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to study complexes with unpaired electrons (paramagnetic complexes). The EPR spectrum provides information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. The g-values and hyperfine coupling constants obtained from the spectrum are sensitive parameters that reflect the nature of the metal-ligand bonding.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the mass-to-charge ratio of the intact complex in solution. This method is crucial for confirming the composition and stoichiometry of the synthesized complexes and can also provide information about their stability and solution-state behavior.
Table 2: Representative Spectroscopic Data for a Diamagnetic Ni(II) Complex with an this compound Derivative
| Technique | Observed Features | Interpretation |
| IR (cm⁻¹) | Shift in ν(N-H) and ν(C-N) bands, new band ~450 cm⁻¹ | Coordination of nitrogen atoms to Ni(II), formation of Ni-N bond |
| UV-Vis (nm) | Absorption bands at ~350 and ~550 nm | Ligand-to-metal charge transfer and d-d transitions |
| ¹H NMR (ppm) | Downfield shift of N-H and CH₂ protons | Deshielding effect upon coordination to the metal center |
| ESI-MS (m/z) | Peak corresponding to [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight and composition of the complex |
Note: Data is illustrative and represents a typical complex.
Magnetic Properties and Spin State Analysis of Complexes
The magnetic properties of metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. iitk.ac.inuomustansiriyah.edu.iq The magnitude of paramagnetism is expressed as the magnetic moment (μ), which can be estimated using the spin-only formula, μs = √n(n+2), where 'n' is the number of unpaired electrons. libretexts.org
For transition metal complexes involving ligands like this compound, the ligand field strength is crucial in determining the d-orbital splitting and, consequently, the electron configuration or spin state of the central metal ion. This is particularly significant for metal ions with d⁴ to d⁷ electron configurations, such as Iron(II) (d⁶), which can exist in either a high-spin (HS) or low-spin (LS) state depending on the ligand environment. researchgate.net
Spin Crossover (SCO) Phenomenon: In some Fe(II) and Fe(III) complexes, a transition between the HS and LS states can be induced by external stimuli like temperature, pressure, or light. researchgate.net This phenomenon, known as spin crossover (SCO), is of great interest for developing molecular switches and sensors. The ligand's electronic and steric properties are critical for tuning the energy gap between the HS and LS states to a level where such a transition is accessible. N-donor ligands are instrumental in creating the intermediate ligand field strength necessary for SCO to occur. researchgate.netacs.org
Complexes with an N₄O₂ donor set, which can be formed by Schiff base derivatives of diamines, have been particularly effective in inducing SCO behavior in Fe(II) complexes. rsc.orgworldscientific.com The precise geometry and electronic nature of the ligand framework dictate the transition temperature and whether the spin transition is gradual or abrupt. worldscientific.com For instance, studies on Fe(II) complexes with different N-donor scorpionate ligands show that subtle changes to substituents on the ligand can shift the complex from being purely high-spin to exhibiting SCO behavior. marquette.edu
The spin state of a given complex can be analyzed using various techniques:
Magnetic Susceptibility Measurements: This method directly probes the magnetic moment of the complex as a function of temperature to identify spin transitions. A sharp drop in the magnetic moment upon cooling is a hallmark of a HS to LS transition. dalalinstitute.com
X-ray Crystallography: The bond lengths between the metal center and the coordinating atoms are indicative of the spin state. A transition from a HS to an LS state is accompanied by a significant contraction of the metal-ligand bond lengths. marquette.edu
Spectroscopic Methods: Techniques like Mössbauer spectroscopy and UV-Vis spectroscopy are sensitive to the electronic environment of the iron nucleus and can clearly distinguish between HS and LS states.
Table 1: Spin States and Magnetic Moments of d⁶ Metal Ions
| Spin State | Unpaired Electrons (n) | d-orbital Configuration | Spin-Only Magnetic Moment (μs) (B.M.) | Characteristics |
|---|---|---|---|---|
| High-Spin | 4 | t₂g⁴ eg² | ~4.90 | Weak-field ligands, paramagnetic |
| Low-Spin | 0 | t₂g⁶ eg⁰ | 0 | Strong-field ligands, diamagnetic |
This interactive table summarizes the theoretical magnetic properties for a d⁶ metal ion like Fe(II) in an octahedral field.
Catalytic Applications of this compound-Metal Complexes
The application of this compound and its simple metal complexes as primary catalysts or additives in large-scale industrial polymerization, such as olefin polymerization, is not widely documented in scientific literature. In coordination polymerization catalyzed by early transition metals (e.g., Ziegler-Natta catalysts), Lewis basic ligands containing nitrogen or oxygen donors can often deactivate the highly electrophilic metal center, inhibiting catalytic activity. mdpi.com
However, the broader family of coordination polymers and complexes with related diamine ligands has shown utility in specific types of polymerization. For instance, certain coordination polymers have been investigated as initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone. nih.govnih.gov Additionally, polymer-anchored Schiff base complexes derived from ethylenediamine have been studied for their catalytic activity in the oxidative polymerization of phenols. semanticscholar.org While these areas suggest potential avenues for exploration, direct evidence for the use of this compound in these specific catalytic systems is limited.
Chiral derivatives of this compound are cornerstones in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. The most prominent derivative is 1,2-diphenylethylenediamine (DPEDA), which serves as a widely used chiral backbone for a variety of organocatalysts and ligands for metal-catalyzed reactions. mdpi.com
DPEDA-based catalysts are effective in a range of enantioselective transformations:
Michael Additions: Chiral catalysts derived from DPEDA have been used to catalyze the asymmetric Michael addition of β-ketoesters to nitroolefins, affording products with high diastereoselectivity (>20:1) and enantioselectivity (up to 96% ee). mdpi.com
Mannich Reactions: Bifunctional catalysts incorporating the DPEDA scaffold have been successfully applied to the asymmetric Mannich reaction of ketimines with ketones, yielding the desired products with enantiomeric excesses typically between 90-96%. mdpi.com
Aziridination: (1R,2R)-DPEDA itself can act as an organocatalyst in the asymmetric aziridination of cyclic enones, producing chiral aziridines, which are valuable synthetic building blocks. mdpi.com
The efficacy of these catalysts often stems from their ability to form a well-defined chiral environment around the reactants. They frequently operate through mechanisms involving hydrogen bonding or the formation of chiral metal-ligand complexes, which control the facial selectivity of the reaction. mdpi.comresearchgate.net The modular nature of the diamine scaffold allows for fine-tuning of steric and electronic properties by modifying the amine groups (e.g., with amido or sulfonamido groups) to optimize catalyst performance for a specific reaction. mdpi.com
Table 2: Examples of Asymmetric Reactions Catalyzed by DPEDA Derivatives
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Michael Addition | Imidazoline-DPEDA | β-ketoesters, trans-β-nitrostyrene | Up to 96% |
| Mannich Reaction | Thiourea-DPEDA | Trifluoromethyl ketimines, acetone | 90-96% |
| Aziridination | (1R,2R)-DPEDA | Cyclic enones, N-tosyloxy benzylcarbamate | High (specific value varies) |
This interactive table showcases the high enantioselectivity achieved using catalysts based on the 1,2-diphenylethylenediamine (DPEDA) motif.
Biomimetic catalysis involves designing synthetic molecules that replicate the function of biological enzymes. Catechol dioxygenases are non-heme iron enzymes that catalyze the oxidative cleavage of catechol and its derivatives, a crucial step in the degradation of aromatic compounds in nature. nih.gov Synthetic iron complexes that mimic the function of these enzymes are of great interest for their potential applications in bioremediation and green chemistry.
The active sites of catechol dioxygenases typically feature an iron center coordinated by nitrogen and oxygen donor atoms. nih.gov Consequently, ligands that provide a similar N/O coordination environment are prime candidates for creating functional mimics. Research has shown that iron complexes incorporating derivatives of this compound can serve as models for catechol dioxygenase. Specifically, a complex of an this compound derivative of an amine bis(phenol) ligand has been studied in this context. researchgate.net Such complexes are designed to replicate the key structural features of the enzyme's active site and catalyze the reaction of catechols with molecular oxygen. nih.govresearchgate.net
The catalytic activity of these biomimetic complexes is influenced by factors such as the Lewis acidity of the iron center and the steric environment created by the ligand, which can affect substrate binding and oxygen activation. nih.gov
The oxygen reduction reaction (ORR) is a critical electrochemical process in fuel cells and metal-air batteries. While platinum-based materials are the most efficient catalysts, their high cost and scarcity limit widespread application. nih.gov This has driven extensive research into developing low-cost, high-performance alternatives, with M-N-C (metal-nitrogen-carbon) materials emerging as a leading class of non-precious metal catalysts. nih.gov
These catalysts typically consist of transition metal atoms (like iron or cobalt) coordinated to nitrogen atoms within a conductive carbon matrix (e.g., Fe-N-C or Co-N-C). nih.gov The catalytically active sites are often proposed to be M-Nₓ moieties. A common and effective method for synthesizing these materials involves the high-temperature pyrolysis of a mixture of a carbon support, a transition metal salt, and a nitrogen-rich organic precursor. nih.govornl.gov
This compound, with its combination of a phenyl ring (a carbon source) and two nitrogen atoms, is a suitable candidate to serve as a nitrogen and carbon precursor in this synthesis strategy. Upon pyrolysis, it can decompose to form the essential nitrogen-doped carbon structures that stabilize the atomic metal centers, creating the active sites required for efficient ORR catalysis. globethesis.comrsc.org The use of various nitrogen-containing organic molecules, such as polyaniline or phenylenediamines, as precursors for M-N-C catalysts is a well-established approach to generating materials with high ORR activity. ornl.govresearchgate.net
Supramolecular Chemistry and Self-Assembly with this compound
Supramolecular chemistry focuses on the design of complex, ordered chemical systems held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into larger, well-defined structures. Ligands with multiple binding sites play a crucial role as building blocks for constructing these architectures.
This compound possesses two distinct nitrogen donor sites: a primary aliphatic amine and a secondary aromatic amine. This bifunctional nature makes it a potential bridging ligand for connecting metal centers in the self-assembly of supramolecular structures like coordination polymers. Coordination polymers are extended networks of metal ions or clusters linked by organic ligands. derpharmachemica.com
Coordination-Driven Self-Assembly of Heterometallic Systems
Following an extensive review of scientific literature, there are no readily available research articles specifically describing the application of this compound as a primary ligand in the coordination-driven self-assembly of heterometallic systems. While the principles of using organic ligands to bridge different metal centers are well-established in supramolecular chemistry, the specific role of this compound in creating discrete, multi-component heterometallic structures is not documented in the accessible scientific literature. Therefore, detailed research findings on this specific topic cannot be provided.
Role in the Formation of Artificial β-Sheets
The ethylenediamine scaffold, which forms the core of this compound, is a key structural element in the development of artificial β-sheets. These synthetic molecules are designed as chemical models to investigate the complex intermolecular interactions that govern protein folding and aggregation, processes that are linked to various neurodegenerative disorders. nih.govnih.gov
Research has demonstrated the use of an ethylenediamine unit as a covalent linker to connect the C-termini of two separate dipeptide strands. nih.gov This strategic linkage, combined with a templating molecule that blocks one hydrogen-bonding edge, guides the assembly of the strands into a well-defined dimer that mimics the parallel β-sheet quaternary structure found in proteins. nih.gov The ethylenediamine linker is crucial for pre-organizing the peptide strands, thereby facilitating the intermolecular hydrogen bonds that stabilize the dimeric structure. The precise folding and dimerization of this model system have been established through advanced spectroscopic methods, including 1H NMR studies that identify key intramolecular and intermolecular interactions. nih.gov
The components of this artificial β-sheet model are:
Dipeptide Strands : Provide the amide groups necessary for forming the characteristic hydrogen-bonding pattern of a β-sheet.
Ethylenediamine Linker : Covalently joins the two peptide strands, enabling them to interact in a controlled manner.
Molecular Template : A component, such as 5-aminoanisic acid oxalamide, that prevents uncontrolled, open-ended aggregation and favors the formation of a discrete, soluble dimer. nih.gov
While the foundational research utilized unsubstituted ethylenediamine, the incorporation of this compound would introduce a phenyl group on a linker nitrogen atom. This substitution could significantly modulate the properties of the resulting artificial β-sheet through several potential mechanisms:
Non-covalent Interactions : The aromatic phenyl ring could engage in stabilizing hydrophobic or π-stacking interactions with other aromatic components within the peptide strands or the template molecule.
Halogen Bonding and Hydrogen Bonding in Supramolecular Structures
The amine groups of this compound are potent hydrogen bond donors and acceptors, making the molecule an excellent candidate for building ordered supramolecular assemblies through these directional, non-covalent interactions. While crystal structures specifically detailing these interactions for this compound are not available in the searched literature, the behavior of analogous molecules provides significant insight.
The crystal structure of a related compound, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, demonstrates the power of hydrogen bonding in directing molecular assembly. In the solid state, this molecule forms a self-complementary dimer via a pair of strong N—H⋯N intermolecular hydrogen bonds. nih.gov This interaction forms a stable, ten-membered ring motif that serves as the fundamental building block of the supramolecular structure. In this dimer, the N-H group of one molecule specifically interacts with the nitrogen atom of the pyridyl ring on a neighboring molecule, an interaction that is reciprocated to form the complete pair. nih.gov
The geometric details of these bonds confirm a strong and highly directional interaction that dictates the crystal packing.
Table 1: Hydrogen-Bond Geometry in a Dimer of an N-Aryl-Substituted Diamine Analogue
| Donor (D)—H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H-A Angle (°) |
| N1A—H1A···N3B | 0.89(3) | 2.14(3) | 3.003(3) | 163(3) |
| N1B—H1B···N3A | 0.88(3) | 2.15(3) | 3.003(3) | 162(3) |
This data is derived from the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine and serves as a representative model for the interactions this compound can form. nih.gov
Based on this model, it is highly probable that this compound also participates in extensive N—H···N hydrogen bonding, using its primary and secondary amines to form one-dimensional chains or more complex three-dimensional networks in the solid state.
Regarding halogen bonding, a non-covalent interaction involving an electropositive region on a halogen atom, no specific studies involving this compound as the halogen bond acceptor have been identified in the conducted literature search. However, the nucleophilic nitrogen atoms of the diamine would make it a suitable partner for forming such bonds in co-crystals with appropriate halogen-donating molecules.
V. Biological and Pharmacological Research on N Phenylethylenediamine Derivatives
Antimicrobial and Antiviral Activity Studies
Derivatives of phenylenediamine have been investigated for their efficacy against various microbial pathogens. One area of research has focused on 4-nitro-1,2-phenylenediamide analogues. In a search for new antibiotics, these compounds were synthesized and evaluated for their in-vitro antimicrobial activity against several clinical isolates. The results, determined by the broth dilution method, showed that certain derivatives exhibited notable zones of inhibition against both bacterial and fungal strains. For instance, N,N'-(4-nitro-1,2-phenylene)dibenzamide demonstrated zones of inhibition ranging from 12 mm to 21 mm against the tested organisms mdpi.com.
| Compound | Test Organism | Zone of Inhibition (mm) |
|---|---|---|
| N,N'-(4-nitro-1,2-phenylene)diacetamide | MRSA | 12 |
| N,N'-(4-nitro-1,2-phenylene)diacetamide | C. albicans | 11 |
| N,N'-(4-nitro-1,2-phenylene)dipropanamide | S. aureus | 12 |
| N,N'-(4-nitro-1,2-phenylene)dipropanamide | P. aeruginosa | 08 |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | K. pneumoniae | 21 |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | E. coli | 18 |
| N,N'-(4-nitro-1,2-phenylene)bis(4-methylbenzamide) | MRSA | 20 |
| N,N'-(4-nitro-1,2-phenylene)bis(4-methylbenzamide) | C. albicans | 16 |
In the realm of antiviral research, novel N-phenylbenzamide derivatives have been synthesized and evaluated as potential inhibitors of Enterovirus 71 (EV 71) merckmillipore.com. Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple strains of EV 71 at low micromolar concentrations, with IC₅₀ values ranging from 5.7 to 12 µM merckmillipore.com. This particular compound showed significantly lower cytotoxicity to the host Vero cells compared to the positive control, pirodavir, making it a promising candidate for further development merckmillipore.com.
Genotoxicity and DNA Damage Assessment
The genotoxic potential of phenylenediamine derivatives, particularly para-phenylenediamine (PPD), a common ingredient in hair dyes, has been a subject of extensive study. In vitro investigations have shown that PPD itself possesses a slight genotoxic potential. It tested as weakly mutagenic in the Ames test with the Salmonella typhimurium strain TA98, but only in the presence of metabolic activation (S-9 mix) nih.govnih.gov. PPD was also found to induce micronuclei in cultured human peripheral blood lymphocytes nih.govnih.gov.
However, the metabolic pathway of PPD in humans involves N-acetylation, leading to the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD) nih.govnih.gov. When these metabolites were tested, they were found to be negative in both the Ames and micronucleus tests nih.govnih.gov. This suggests that the N-acetylation process serves as a detoxification pathway, converting the slightly genotoxic PPD into biologically less reactive, non-genotoxic metabolites nih.govnih.gov.
Studies on other isomers and their derivatives have revealed different mechanisms of DNA damage. For example, carcinogenic 4-methoxy-m-phenylenediamine was shown to cause oxidative DNA damage at thymine (B56734) and cytosine residues, but only in the presence of Copper(II) ions mdpi.com. This damage is thought to involve the generation of hydrogen peroxide (H₂O₂) and the action of Cu(I) mdpi.com. In contrast, the non-carcinogenic m-phenylenediamine (B132917) did not induce significant DNA damage under the same conditions mdpi.com. These findings indicate that the carcinogenicity of certain phenylenediamines may be linked to their capacity to inflict oxidative damage on DNA mdpi.com.
Interaction with Biological Systems and Molecular Targets
Certain derivatives of N-phenylethylenediamine have been designed and synthesized to target specific biological receptors. A notable example is the investigation of halogenated N,N´-diphenethylethylenediamines for their binding affinity to sigma (σ) receptors, which are implicated in multiple central nervous system disorders nih.gov.
A study involving eight such compounds revealed high-affinity binding to the σ₁ receptor subtype. Structure-activity relationship analyses demonstrated that halogen substitution at the 3- or 4-position of the aromatic ring resulted in higher binding affinities compared to substitution at the 2-position nih.gov. Furthermore, derivatives with bromo or fluoro substituents generally showed higher affinity than those with an iodo substituent, suggesting that the σ₁ receptor's affinity for this series is sensitive to steric bulk nih.gov. The 3-fluoro analog, for example, exhibited a high σ₁ receptor affinity with a Kᵢ value of 7.8 nM nih.gov.
| Compound Substituent | Position | Kᵢ (nM) |
|---|---|---|
| Fluoro | 2- | 12.08 |
| Fluoro | 3- | 7.80 |
| Fluoro | 4- | 6.35 |
| Bromo | 2- | 22.25 |
| Bromo | 3- | 10.05 |
| Bromo | 4- | 9.42 |
| Iodo | 2- | 43.15 |
| Iodo | 3- | 15.82 |
The interaction of this compound derivatives with histamine-related pathways has been explored through compounds like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE). DPPE is recognized as an intracellular histamine (B1213489) antagonist nih.govnih.gov. It functions by antagonizing the binding of histamine to its intracellular sites, a portion of which includes cytochrome P450 enzymes nih.govnih.gov. This mechanism suggests a role for such derivatives in modulating cellular processes where histamine acts as an intracellular messenger nih.gov. While the broader neuropharmacological effects of this compound derivatives are a subject of ongoing research, the activity of DPPE highlights a specific interaction with the histamine system that has implications for chemotherapy, where it has been studied for its potential to potentiate the effects of antineoplastic drugs nih.govnih.govnih.gov.
Platinum(II) complexes are a cornerstone of cancer chemotherapy, with their mechanism of action primarily involving binding to DNA. Research has been conducted on novel platinum(II) complexes that incorporate tridentate ligands derived from molecules like N-phenyl-1,2-diaminoethane, a structural analogue of this compound mdpi.com.
Studies on these complexes reveal a multi-stage process of DNA interaction. The binding process often begins with the planar ligand intercalating between DNA base pairs, which is then followed by a slower, covalent binding of the platinum center to the DNA, typically at the N7 position of guanine (B1146940) nucleobases mdpi.com. This covalent binding disrupts the DNA structure, which can trigger apoptotic cell death in cancer cells mdpi.com. The specific geometry and electronic properties of the this compound-related ligand can be modified to "tune" the DNA-binding behavior and, consequently, the anticancer properties of the platinum complex mdpi.com.
The interaction of potential drug candidates with transport proteins in the blood, such as serum albumin, is a critical factor in their pharmacokinetics. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies. The binding of platinum(II) complexes featuring N-phenyl-o-phenylenediamine and N-phenyl-1,2-diaminoethane-based ligands to BSA has been investigated mdpi.com.
These studies, often using fluorescence spectroscopy, have shown that the complexes can effectively bind to BSA. The mechanism of fluorescence quenching is typically identified as static, which indicates the formation of a complex between the platinum agent and the protein mdpi.com. The binding affinities can be influenced by the specific structure of the ligands. For instance, ethoxy-containing platinum(II) complexes have demonstrated higher binding affinities for BSA mdpi.com. Understanding these protein interactions is essential for predicting the distribution and availability of such metal-based therapeutic agents in the body.
Pharmaceutical Applications and Drug Discovery
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, forming the basis for the development of various therapeutic agents. This structural motif is recognized as an important organic intermediate and a key fragment in the design of new drugs. asianpubs.org Researchers have leveraged the versatility of the this compound core to explore a wide range of biological activities, leading to the identification of promising drug candidates and the elucidation of critical structure-activity relationships.
The N-substituted ethylenediamine (B42938) framework is a crucial component in the synthesis of more complex molecules with therapeutic potential. asianpubs.org Its role as a versatile intermediate allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties. For instance, specific N-substituted ethylenediamine derivatives serve as fragments in the creation of carbamate-appended N-alkylsulfonamides, which act as γ-secretase inhibitors, a target relevant in Alzheimer's disease research. asianpubs.org Additionally, other derivatives are integral to chroman-based compounds being investigated for the treatment of central nervous system (CNS) disorders. asianpubs.org
Beyond its role as an intermediate, the this compound scaffold is the foundation for compounds developed as direct drug candidates. Phenylglycinamide derivatives, which are structurally related, have been investigated as potential new broad-spectrum anticonvulsants. nih.gov In the field of inflammation research, N-amido-phenylsulfonamide derivatives have been discovered as novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory pathway. nih.gov One such derivative, MPO-0186, demonstrated potent inhibition of PGE2 production in A549 cells and direct inhibition of the mPGES-1 enzyme in cell-free assays. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically modify different parts of the molecule and assess the resulting impact on its pharmacological effect, guiding the design of more potent and selective compounds.
For phenylacetamide derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl ring are critical for their cytotoxic effects on cancer cells. tbzmed.ac.ir The introduction of various substituents with differing electronic properties, such as fluorine (F), chlorine (Cl), bromine (Br), nitro (NO2), and methoxy (B1213986) (-OCH3), at the ortho, meta, and para positions of the phenyl ring has been investigated. tbzmed.ac.ir It was found that a derivative with a para-nitro group exhibited particularly strong cytotoxic effects against MDA-MB-468 breast cancer cells. tbzmed.ac.ir
Similarly, in studies of phenethylamine (B48288) derivatives, SAR analysis has shown that substitutions on the phenyl ring significantly affect binding affinity to specific receptors, such as the 5-hydroxytryptamine type 2A (5-HT2A) receptor. nih.govnih.gov The presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine (B1201723) backbone was found to have a positive effect on binding affinity. nih.govnih.gov These systematic studies provide a rational basis for optimizing the structure of this compound derivatives to enhance their desired therapeutic properties.
A significant area of research for this compound derivatives is their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic and pro-apoptotic activities of these compounds against a variety of human cancer cell lines.
Phenylacetamide derivatives, for example, have shown potent cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.irtbzmed.ac.ir The derivative designated as 3d was particularly effective, showing IC50 values of 0.6 µM against both MDA-MB-468 and PC-12 cells, and along with compound 3c, an IC50 of 0.7 µM against MCF-7 cells. tbzmed.ac.irtbzmed.ac.ir These compounds induce apoptosis, or programmed cell death, by upregulating the expression of key genes involved in this process, such as Bcl-2, Bax, and FasL, and by increasing the activity of caspase 3. tbzmed.ac.irtbzmed.ac.ir
Another class of derivatives, N,N'-bis(2-hydroxybenzyl)ethylenediamines, has also been evaluated for in vitro cytotoxicity. Specifically, the halogenated derivatives N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) (compound 7) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (compound 8) exhibited concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.gov Their mechanism of action involves inducing cell cycle arrest and causing a loss of mitochondrial membrane potential, key events in the apoptotic pathway. nih.gov
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 Value (µM) |
| Phenylacetamides | 3c | MCF-7 | 0.7 ± 0.08 |
| Phenylacetamides | 3d | MCF-7 | 0.7 ± 0.4 |
| Phenylacetamides | 3d | MDA-MB-468 | 0.6 ± 0.08 |
| Phenylacetamides | 3d | PC-12 | 0.6 ± 0.08 |
| Phenylacetamides | 3j | MDA-MB-468 | 0.76 ± 0.09 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Combretastatin A-4 (CA-4) is a natural product isolated from the African willow tree Combretum caffrum that exhibits potent anticancer activity by inhibiting tubulin polymerization. mdpi.comresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. CA-4 binds to the colchicine (B1669291) site on β-tubulin, preventing its polymerization. mdpi.com
The structural simplicity and high potency of CA-4 have made it a lead molecule for the design of new anticancer agents. nih.gov A key strategy in this area is the development of CA-4 analogues that mimic its ability to bind to the colchicine site of tubulin. Researchers have designed and synthesized various heterocyclic derivatives that replace the cis-stilbene (B147466) bridge of CA-4 while maintaining the essential pharmacophoric features required for tubulin binding. nih.gov
Derivatives of this compound can be conceptualized within this framework, where the flexible ethylenediamine linker can be incorporated into more rigid structures designed to orient the phenyl rings in a conformation similar to the cis-stilbene of CA-4. The goal is to create molecules that effectively inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov This approach has led to the discovery of numerous N-containing heterocyclic derivatives that act as potent tubulin polymerization inhibitors, demonstrating the broad applicability of this strategy in cancer drug discovery. researchgate.net
Vi. Advanced Analytical and Spectroscopic Techniques in N Phenylethylenediamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of N-Phenylethylenediamine. libretexts.orgumich.edumsu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. libretexts.orgmsu.edu
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the ring. The protons of the ethylenediamine (B42938) backbone (-CH₂CH₂-) appear as multiplets in the upfield region. The protons of the amine groups (-NH and -NH₂) exhibit signals whose chemical shifts can vary depending on factors like solvent, concentration, and temperature, due to proton exchange. 182.160.97 Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, which helps to establish the connectivity of the carbon skeleton. libretexts.org
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the phenyl ring resonate in the downfield region (typically δ 110-150 ppm), while the aliphatic carbons of the ethylenediamine moiety appear at higher field (upfield). The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the unambiguous assignment of all carbons in the structure. mdpi.com
The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylenediamine Derivatives
| Compound Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.5 | 115 - 130 |
| Aromatic C-N | - | 140 - 150 |
| N-CH₂ | ~3.2 | ~45 |
| H₂N-CH₂ | ~2.8 | ~40 |
| Primary Amine (NH₂) | Variable (e.g., 1.5-3.5) | - |
| Secondary Amine (NH) | Variable (e.g., 3.0-5.0) | - |
Note: These are typical chemical shift ranges and can vary based on the solvent, substitution, and other experimental conditions.
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govnih.gov
The high-resolution mass spectrometry (HRMS) measurement of the [M+H]⁺ ion allows for the determination of the compound's elemental composition with high accuracy, confirming its molecular formula (C₈H₁₂N₂). The exact mass of this compound is 136.1000 g/mol , and HRMS can verify this with precision in the parts-per-million (ppm) range. sigmaaldrich.com
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used to study its fragmentation pathways. For phenethylamine (B48288) derivatives, characteristic fragmentation patterns include cleavage of the C-C and C-N bonds of the ethylamine (B1201723) side chain. nih.govmdpi.combohrium.com Common fragmentation pathways for protonated this compound would involve:
α-cleavage: Breakage of the bond between the two methylene (B1212753) carbons of the ethylenediamine bridge.
β-cleavage: Breakage of the bond between the nitrogen of the primary amine and the adjacent methylene carbon.
Loss of ammonia (B1221849) (NH₃) from the primary amine group. nih.gov
Analysis of these fragment ions provides valuable information for the structural confirmation of this compound and for distinguishing it from its isomers. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Analysis |
| [M+H]⁺ | [C₈H₁₃N₂]⁺ | 137.1073 | Molecular Ion |
| [M-NH₂]⁺ | [C₈H₁₀N]⁺ | 118.0808 | Fragment from loss of NH₂ radical |
| [C₇H₈N]⁺ | [C₇H₈N]⁺ | 106.0651 | Fragment from benzylic cleavage |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy are complementary techniques that provide information on the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the various functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). nih.gov The IR spectrum of this compound exhibits characteristic absorption bands:
N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows one.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group are observed just below 3000 cm⁻¹.
C=C Stretching: The aromatic ring shows characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibrations for the amine groups are typically found around 1600 cm⁻¹.
C-N Stretching: The C-N stretching vibrations for both aromatic and aliphatic amines occur in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.govlibretexts.org The phenyl group in this compound is a chromophore that absorbs UV radiation. The spectrum typically shows strong absorptions corresponding to π → π* transitions within the benzene ring. libretexts.org The presence of the amino groups (auxochromes) attached to the aromatic system can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity compared to unsubstituted benzene.
Table 3: Characteristic Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3300-3500 | N-H Stretching (primary & secondary amines) |
| IR | > 3000 | Aromatic C-H Stretching |
| IR | < 3000 | Aliphatic C-H Stretching |
| IR | 1450-1600 | Aromatic C=C Stretching |
| UV-Vis | ~200-280 | π → π* Electronic Transitions |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. malvernpanalytical.comnf-itwg.org It can be applied to both single crystals and polycrystalline powders of this compound or its derivatives and coordination complexes. ub.edu
Single Crystal XRD When a well-ordered single crystal of a this compound derivative is available, single-crystal XRD provides the most precise and unambiguous structural information. pulstec.netcreative-biostructure.com By measuring the diffraction pattern of X-rays scattered by the crystal, it is possible to determine the exact coordinates of each atom in the unit cell. creative-biostructure.com This analysis reveals precise bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine groups, which are crucial for understanding the solid-state properties of the material.
Powder XRD (PXRD) Powder XRD is used when single crystals are not available or for the analysis of bulk, polycrystalline materials. creative-biostructure.comresearchgate.net The sample is irradiated with X-rays, and the resulting diffraction pattern consists of a series of peaks at different angles. nf-itwg.org This pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com PXRD is valuable for:
Identifying the crystalline phase of this compound.
Assessing the purity of a sample by detecting the presence of other crystalline phases.
Analyzing phase transitions under different conditions (e.g., temperature, pressure).
Determining unit cell parameters. researchgate.net
In research, XRD has been used to characterize metal-organic frameworks and coordination complexes where this compound or its derivatives act as ligands. researchgate.net
Electrochemical Techniques (e.g., Cyclic Voltammetry) in Coordination Chemistry
Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of this compound, especially when it acts as a ligand in coordination complexes. researchgate.net CV measures the current response of a system to a linearly cycled potential sweep.
When this compound is part of a coordination complex with a redox-active metal center, CV can be used to study the electron transfer processes. The resulting voltammogram provides information about the reduction and oxidation potentials of the complex. escholarship.org These potentials are sensitive to the electronic environment of the metal ion, which is influenced by the coordinating this compound ligand.
Analysis of the cyclic voltammogram can reveal:
The formal reduction potentials (E½) of the redox couples (e.g., M³⁺/M²⁺).
The reversibility of the electron transfer process.
The stability of the oxidized or reduced species. utexas.edu
By systematically modifying the structure of the this compound ligand and observing the corresponding shifts in the redox potentials, researchers can tune the electrochemical properties of the metal complexes for applications in catalysis, sensing, or materials science. escholarship.orgresearchgate.net
Chromatographic Methods (e.g., LC-HRMS) for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex mixtures. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. sielc.com
In a typical reversed-phase HPLC (RP-HPLC) method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape). sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its amine functional groups, the retention of this compound can be sensitive to the pH of the mobile phase.
Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) creates a powerful analytical tool. LC provides the physical separation of components in a mixture, while HRMS allows for their sensitive and specific detection and identification based on their accurate mass-to-charge ratio and fragmentation patterns. nih.gov This hyphenated technique is particularly useful for:
Quantification: Accurately measuring the concentration of this compound in various samples.
Impurity Profiling: Identifying and quantifying impurities in bulk samples of this compound.
Metabolite Identification: Studying the metabolism of this compound-containing compounds in biological systems.
The high sensitivity and selectivity of LC-HRMS make it an indispensable method in pharmaceutical analysis, environmental monitoring, and metabolomics research involving this compound. nih.govnih.gov
Vii. Emerging Applications and Future Research Directions
Utilization in Polymer Chemistry (e.g., Polyamides, Polyurethane Foams)
The dual functionality of N-Phenylethylenediamine makes it a promising monomer for the synthesis of novel polymers with tailored properties.
In the field of polyamides , research has demonstrated the synthesis of novel cycloaliphatic-aromatic polyamides by reacting various aromatic diamines with dicarboxylic acids. yonsei.ac.kr While direct studies detailing the use of this compound are emerging, its structure as an aromatic diamine suggests its potential as a monomer in similar polycondensation reactions to create polyamides with unique characteristics. yonsei.ac.krnih.govncl.res.in The incorporation of the N-phenyl group could enhance solubility and thermal stability in the resulting polymers. yonsei.ac.kr
For polyurethane foams , the production process often relies on amine catalysts to control the reaction between polyols and isocyanates. tosoh.co.jpamericanchemistry.com this compound, as a reactive amine, has the potential to act as such a catalyst. Reactive catalysts become chemically integrated into the polymer matrix, which can reduce volatile organic compound (VOC) emissions from the final product. tosoh.co.jpnih.gov While specific commercial applications of this compound in polyurethane foam production are not widely documented, its chemical nature aligns with the requirements for reactive amine catalysts, suggesting a potential area for future development and application. greenamines.comresearchgate.net
Application in Dye and Pigment Production
This compound serves as a key intermediate in the synthesis of various colorants, particularly azo and disperse dyes. Its aromatic amine group is readily diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors.
Azo dyes , which are characterized by the -N=N- chromophore, are a significant class of synthetic dyes. Phenylenediamines are common precursors in the synthesis of these dyes. sigmaaldrich.com The synthesis of novel disperse reactive dyes has been explored, highlighting the importance of the chemical structure of the dye in achieving desired coloration properties. sigmaaldrich.com
Disperse dyes are designed for coloring hydrophobic fibers like polyester. wikipedia.orgp2infohouse.org These dyes are typically polar molecules containing anthraquinone (B42736) or azo structures. wikipedia.org this compound can be a precursor in creating disperse dyes with specific shades and fastness properties. google.comnih.gov
| Dye Class | Role of this compound | Potential Properties |
| Azo Dyes | Intermediate for synthesis | Wide range of colors, good fastness |
| Disperse Dyes | Precursor for dye molecule | Suitable for hydrophobic fibers, specific shades |
Role in Agrochemical Synthesis
The structural motifs present in this compound are of interest in the development of new agrochemicals, particularly fungicides and insecticides. The N-phenyl group and the diamine functionality can be incorporated into larger molecules to impart specific biological activities.
Research into novel fungicides has explored derivatives of N-phenyl-driman-9-carboxamides and N-aryl carbamates. nih.govmdpi.com These studies demonstrate that the N-phenylamide and carbamate (B1207046) moieties can exhibit significant fungitoxic activity against various plant pathogens. nih.govmdpi.comnih.gov For instance, certain N-aryl carbamate derivatives have shown excellent broad-spectrum antifungal activities. mdpi.com
In the area of insecticides , the development of diamide-based compounds has been a focus. While direct synthesis from this compound is not explicitly detailed in the provided research, the core structure is relevant to the design of new active ingredients.
| Agrochemical Class | Relevant Structural Moiety from this compound | Example of Research Finding |
| Fungicides | N-phenylamide, N-aryl carbamate | N-phenyl-driman-9-carboxamide derivatives show fungitoxic activity against Botrytis cinerea. nih.gov |
| Insecticides | Diamide (B1670390) precursor (potential) | Diamide compounds are a significant class of modern insecticides. |
Additives in Advanced Materials (e.g., Lithium-Ion Battery Additives, Asphalt (B605645) Modifiers)
The unique chemical properties of this compound and its derivatives are being investigated for their potential to enhance the performance of advanced materials.
In the context of lithium-ion batteries , electrolyte additives play a crucial role in improving battery performance and longevity. While the direct application of this compound as an electrolyte additive is an area of ongoing research, the exploration of various organic compounds as additives is a key strategy for developing next-generation batteries.
As asphalt modifiers , amine-based compounds are utilized as anti-stripping agents to improve the adhesion between the asphalt binder and aggregates, thereby enhancing the durability of pavements. asphaltinstitute.orgmdpi.com These additives are particularly important in preventing moisture-induced damage. asphaltinstitute.org this compound, being an amine-based compound, falls into this category of potential performance-enhancing additives for asphalt. mdpi.comnih.govmakphalt.com The addition of such agents has been shown to significantly improve the tensile strength ratio of asphalt mixtures. mdpi.com
| Advanced Material | Application of this compound Derivative | Performance Enhancement |
| Lithium-Ion Batteries | Potential electrolyte additive | Improved battery life and performance (area of research) |
| Asphalt | Anti-stripping agent | Improved adhesion, resistance to moisture damage asphaltinstitute.orgmdpi.com |
This compound in Environmental and Toxicological Research
The increasing use of this compound and its derivatives necessitates research into their environmental fate and toxicological profiles. Understanding the potential impact of these compounds on ecosystems is crucial for ensuring their safe and sustainable use.
Studies on related compounds, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common rubber antioxidant, have shown potential toxicity to aquatic organisms. nih.gov Research on zebrafish embryos exposed to 6PPD indicated developmental toxicity and disruption of endocrine pathways. nih.gov Such studies highlight the importance of conducting thorough environmental and toxicological assessments of this compound and its derivatives to understand their potential risks and to develop strategies for mitigation. Research into the acute aquatic toxicity of various chemicals aims to identify and design compounds with minimal environmental impact. nih.gov
| Research Area | Key Findings for Related Compounds | Importance for this compound |
| Environmental Fate | Persistence and transformation in the environment need to be assessed. | To predict environmental concentrations and potential exposure. |
| Toxicological Profile | A derivative of p-phenylenediamine (B122844) (6PPD) has shown aquatic toxicity. nih.gov | To establish safe handling and disposal procedures and to assess ecological risk. |
Advanced Ligand Design for Specific Metal Ion Selectivity and Catalysis
The nitrogen atoms in this compound make it an excellent candidate for the design of ligands that can selectively bind to metal ions. These metal-ligand complexes can have a wide range of applications, including in catalysis and for the detection of specific metal ions.
The ability to design ligands with high selectivity for particular metal ions is of great interest. This compound can be modified to create bidentate or multidentate ligands that form stable complexes with various transition metals. These complexes can be used in catalytic processes, such as oxidation reactions or carbon-carbon bond formation. For instance, Ni-based complexes with N,N-ligands have been developed for selective ethylene (B1197577) oligomerization processes. mdpi.com Dendrimers functionalized with palladium complexes of N-, N,N-, and N,N,N-ligands have also been shown to be effective catalysts in Heck and Sonogashira coupling reactions. nih.gov
| Application | Role of this compound-based Ligands | Example |
| Metal Ion Selectivity | Formation of stable complexes with specific metal ions. | Detection of heavy metal ions in environmental samples. |
| Catalysis | As part of a metal complex that catalyzes a chemical reaction. | Palladium complexes for cross-coupling reactions. nih.gov |
Future Perspectives in Medicinal Chemistry and Drug Development
The N-phenylethylamine and diamide substructures found in this compound are present in many biologically active molecules, making this compound a valuable scaffold for the design and synthesis of new therapeutic agents.
Derivatives of diphenylamine (B1679370) and N,N'-(4-nitro-1,2-phenylene)diamide have been synthesized and shown to possess significant antimicrobial and antifungal activities. nih.govresearchgate.net Furthermore, aminophenoxazinones, which can be conceptually related to derivatives of this compound, have demonstrated a range of pharmacological activities, including anticancer properties. mdpi.com The synthesis of novel N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity further highlights the potential of N-phenylamine derivatives in drug discovery. nih.gov
The versatility of the this compound scaffold allows for the introduction of various functional groups to modulate the pharmacological properties of the resulting molecules. This makes it a promising starting point for the development of new drugs targeting a wide range of diseases.
Q & A
Basic: What are the recommended protocols for synthesizing and characterizing N-Phenylethylenediamine in academic research?
Category : Synthesis & Characterization
Answer :
this compound is commonly synthesized via nucleophilic substitution reactions between aniline derivatives and ethylenediamine. For example, in catalytic applications, it is used as a ligand in chromium complexes for ethylene oligomerization. Key steps include:
- Reaction under inert conditions (argon/glovebox) with stoichiometric control to avoid side products.
- Purification via vacuum distillation or recrystallization to achieve >98% purity (GC analysis) .
Characterization involves: - FT-IR spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) shows peaks for aromatic protons (~7.2 ppm) and ethylenediamine backbone (~2.7–3.5 ppm) .
Basic: How should this compound be safely handled and stored in laboratory settings?
Category : Safety & Storage
Answer :
- Handling : Use PPE (gloves, goggles) due to its irritant properties. Avoid dust formation and contact with acids/oxidizers, which may trigger exothermic reactions .
- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Monitor for discoloration (yellowing indicates degradation) .
- Waste disposal : Neutralize with dilute acetic acid before incineration to prevent environmental contamination .
Advanced: What role does this compound play in transition-metal-catalyzed ethylene oligomerization?
Category : Catalytic Applications
Answer :
this compound acts as a tridentate ligand in chromium complexes for ethylene oligomerization. Key considerations:
- Ligand design : The amine groups coordinate with Cr³⁺, while the phenyl ring stabilizes the metal center via π-interactions.
- Reaction optimization : Use methylaluminoxane (MAO) as a co-catalyst at 25–50°C under 10–30 bar ethylene pressure. Product distribution (α-olefins vs. polyethylene) depends on ligand-to-metal ratios and solvent polarity .
- Data analysis : Monitor oligomer chain length via GC-MS with cyclohexane as an internal standard .
Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?
Category : Chemical Stability
Answer :
this compound is prone to hydrolysis under acidic or alkaline conditions:
- Acidic pH (≤3) : Protonation of amine groups reduces chelating ability, limiting its utility in metal coordination .
- Alkaline pH (≥10) : Oxidative degradation occurs, forming quinone-like byproducts (detectable via UV-Vis at ~450 nm).
Mitigation : Use buffered solutions (pH 6–8) for stability. For long-term studies, conduct accelerated aging tests at elevated temperatures (40–60°C) to model degradation kinetics .
Advanced: What analytical methods are most effective for quantifying trace impurities in this compound?
Category : Analytical Chemistry
Answer :
- GC-MS : Detects volatile impurities (e.g., residual aniline) with a detection limit of 0.1 ppm. Use a Petrocol HD capillary column for optimal resolution .
- HPLC-UV : Quantifies non-volatile contaminants (e.g., oxidation products) at 254 nm. A C18 column with acetonitrile/water gradient achieves baseline separation .
- Elemental analysis : Verify nitrogen content (theoretical: 20.58%) to assess purity. Deviations >0.5% indicate contamination .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound-based complexes?
Category : Data Contradiction Analysis
Answer :
Discrepancies often arise from:
- Purity variations : Commercial samples may contain trace metals (e.g., Fe³⁺) that alter catalytic behavior. Pre-treatment with chelating resins (e.g., Chelex 100) improves reproducibility .
- Experimental conditions : Differences in ethylene pressure, solvent (toluene vs. hexane), or MAO batch variability (Al/Cr ratios) significantly impact results. Standardize protocols using reference catalysts (e.g., Salen-Cr) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
